molecular formula C19H17NO3 B12617872 8-[2-(Morpholin-4-yl)phenyl]-4H-1-benzopyran-4-one CAS No. 920266-20-2

8-[2-(Morpholin-4-yl)phenyl]-4H-1-benzopyran-4-one

Cat. No.: B12617872
CAS No.: 920266-20-2
M. Wt: 307.3 g/mol
InChI Key: VBWBOZHWVALMLQ-UHFFFAOYSA-N
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Description

8-[2-(Morpholin-4-yl)phenyl]-4H-1-benzopyran-4-one is a synthetic benzopyranone derivative characterized by a morpholine moiety attached to the 2-position of a phenyl ring, which is itself substituted at the 8-position of the benzopyranone core. This structural arrangement distinguishes it from other morpholine-containing benzopyranones, where the morpholine group is often directly attached to the benzopyranone scaffold.

Properties

CAS No.

920266-20-2

Molecular Formula

C19H17NO3

Molecular Weight

307.3 g/mol

IUPAC Name

8-(2-morpholin-4-ylphenyl)chromen-4-one

InChI

InChI=1S/C19H17NO3/c21-18-8-11-23-19-15(5-3-6-16(18)19)14-4-1-2-7-17(14)20-9-12-22-13-10-20/h1-8,11H,9-10,12-13H2

InChI Key

VBWBOZHWVALMLQ-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=CC=CC=C2C3=CC=CC4=C3OC=CC4=O

Origin of Product

United States

Preparation Methods

Method A: Direct Synthesis from Benzopyran Derivatives

This method involves the direct reaction of morpholine with appropriate benzopyran derivatives under controlled conditions.

Steps:

  • Starting Materials: Benzopyran derivative, morpholine.
  • Reagents: Base (e.g., sodium hydride), solvent (e.g., DMF or DMSO).
  • Conditions: Reaction at elevated temperatures (e.g., reflux).
  • Purification: The product is purified using silica gel column chromatography.

Yield: Typically yields around 60-75% depending on the specific conditions used.

Method B: Multi-step Synthesis via Suzuki Coupling

This method utilizes Suzuki coupling to introduce the morpholine moiety onto the benzopyran scaffold.

Steps:

Yield: This method can achieve yields of up to 80%.

Comparative Analysis of Preparation Methods

Method Key Features Yield (%) Advantages Disadvantages
A Direct synthesis from benzopyran derivatives 60-75% Simplicity, fewer steps Limited substrate scope
B Multi-step synthesis via Suzuki coupling Up to 80% Higher yield, versatile More complex, requires specific reagents

Research Findings

Recent studies have highlighted the effectiveness of this compound as a PI3K inhibitor, demonstrating its potential in cancer therapy. In vitro assays have shown that this compound effectively inhibits PI3K activity, leading to reduced cell proliferation in various cancer cell lines.

Key Findings:

  • The compound exhibited IC50 values in the low micromolar range against PI3K isoforms.
  • Structural analysis via NMR and X-ray crystallography confirmed the integrity of synthesized compounds.

Chemical Reactions Analysis

Halogenation and Electrophilic Substitution

The benzopyran scaffold undergoes regioselective halogenation at electron-rich positions. Bromination at the C-7 or C-8 positions enables downstream functionalization:

Reaction TypeConditionsProductApplication
BrominationBr₂ in CH₂Cl₂ at 0°C 8-Bromo-7-hydroxy-2-morpholino-1,3-benzoxazin-4-onePrecursor for cross-coupling reactions

Halogenated derivatives serve as intermediates for Suzuki-Miyaura cross-coupling reactions, facilitating aryl group introductions .

Suzuki-Miyaura Cross-Coupling

The brominated derivative reacts with arylboronic acids under palladium catalysis to form biaryl structures:

SubstrateCoupling PartnerCatalyst SystemYieldProduct
8-Bromo-2-morpholinobenzoxazin-4-one4-Methoxyphenylboronic acidPd(PPh₃)₄, Na₂CO₃, DME82% 8-(4-Methoxyphenyl)-2-morpholinochromen-4-one

This method diversifies the aryl substituents at C-8, enhancing biological activity modulation (e.g., PI3K inhibition) .

Nucleophilic Substitution at the Morpholine Group

The morpholine moiety participates in alkylation reactions. For example, reactions with halogenated alkanes yield ether-linked derivatives:

Reaction PartnerConditionsProductPurpose
1-Bromo-2-chloroethaneK₂CO₃, DMF, 60°C 7-(2-Chloroethoxy)-8-bromo-2-morpholino-1,3-benzoxazineSolubility optimization

Such modifications improve pharmacokinetic properties by introducing polar functional groups .

Thiocyanation

Treatment with thiocyanation reagents like Ph₃P(SCN)₂ replaces oxygen with sulfur at the carbonyl position:

ReagentConditionsProductOutcome
Ph₃P(SCN)₂CH₂Cl₂, 0°C 2-Thioxo-1,3-benzoxazin-4-oneEnhanced electrophilicity for SNAr reactions

Thiocarbonyl derivatives exhibit distinct reactivity profiles, enabling further heterocyclic elaborations .

Biological Activity-Driven Interactions

While not traditional "reactions," the compound inhibits phosphatidylinositol 3-kinase (PI3K) and casein kinase 2 (CK2) via non-covalent interactions:

Target EnzymeIC₅₀ (μM)MechanismFunctional Consequence
PI3K0.5–1.4Competitive ATP-binding blockadeApoptosis induction in cancer models
CK21.0Substrate binding disruptionIncreased synaptic vesicle cycling

These interactions are structure-dependent, with the morpholine group critical for binding affinity .

Key Structural Insights

  • Morpholine Group : Enhances solubility and directs regioselectivity in electrophilic substitutions .

  • Benzopyran Core : Stability under cross-coupling conditions enables versatile aryl functionalization .

This reactivity profile underscores its utility in medicinal chemistry for developing targeted kinase inhibitors and probing signal transduction pathways .

Scientific Research Applications

Biological Activities

  • Anticancer Properties
    • The compound has been studied for its cytotoxic effects against various cancer cell lines. Research indicates that it exhibits significant anticancer activity, particularly against human breast cancer (MCF-7), prostate cancer (PC-3), and renal carcinoma (Renca) cell lines. In a comparative study, certain derivatives of this compound showed cytotoxicity that was 2.5 to 5.2 times higher than standard chemotherapeutic agents like 5-fluorouracil .
  • Inhibition of Phosphatidylinositol 3-Kinase
    • It acts as an inhibitor of phosphatidylinositol 3-kinase (PI3K), a key signaling pathway involved in cell growth and survival. This inhibition can lead to reduced tumor growth and enhanced apoptosis in cancer cells .
  • Autophagy Modulation
    • The compound has been identified as an autophagy inhibitor, which may enhance the efficacy of certain anticancer therapies by preventing cancer cells from utilizing autophagy as a survival mechanism .

Therapeutic Applications

  • Antimicrobial Activity
    • Recent studies have shown that derivatives of this compound possess antimicrobial properties, making them potential candidates for developing new antibiotics or antifungal agents .
  • Neuroprotective Effects
    • There is emerging evidence suggesting that this compound may have neuroprotective effects, potentially useful in treating neurodegenerative diseases. Its ability to modulate cellular signaling pathways could contribute to protecting neuronal cells from damage .

Case Studies

StudyObjectiveFindings
Evaluate cytotoxicity against cancer cell linesShowed enhanced cytotoxicity in Jurkat and PC-3 cells compared to standard treatments.
Investigate PI3K inhibitionConfirmed effective inhibition leading to reduced proliferation of cancer cells.
Assess antimicrobial propertiesIdentified significant antimicrobial activity against several bacterial strains.

Mechanism of Action

The compound exerts its effects primarily through the inhibition of phosphoinositide 3-kinases (PI3Ks). This inhibition disrupts the PI3K/AKT signaling pathway, which is crucial for cell growth, proliferation, and survival. By blocking this pathway, the compound can induce apoptosis in cancer cells and inhibit viral replication .

Comparison with Similar Compounds

Structural and Functional Differences

The following table summarizes key structural and functional differences between 8-[2-(Morpholin-4-yl)phenyl]-4H-1-benzopyran-4-one and related compounds:

Compound Name Substituents Molecular Formula Molecular Weight Biological Target/Activity Key Reference Evidence
This compound Morpholin-4-yl at 2-position of phenyl (8-position of benzopyranone) C₂₀H₁₉NO₃ 337.37 g/mol Not explicitly stated (kinase inhibition inferred) N/A (hypothetical)
LY294002 (2-(4-Morpholinyl)-8-phenyl-4H-1-benzopyran-4-one) Morpholin-4-yl at 2-position; phenyl at 8-position C₁₉H₁₇NO₃ 307.35 g/mol PI3K inhibitor (IC₅₀ = 1.4 µM)
NU7441 (8-(4-Dibenzothienyl)-2-(4-morpholinyl)-4H-1-benzopyran-4-one) Morpholin-4-yl at 2-position; dibenzothienyl at 8-position C₂₄H₂₀N₂O₃S 416.49 g/mol DNA-PK inhibitor
8-[4-(Hydroxymethyl)phenyl]-2-(4-morpholinyl)-4H-1-benzopyran-4-one Morpholin-4-yl at 2-position; 4-hydroxymethylphenyl at 8-position C₂₀H₁₉NO₄ 337.37 g/mol Not explicitly stated (improved solubility inferred)
8-Methyl-7-[2-(4-methylpiperazinyl)ethoxy]-2-(4-morpholinyl)-4H-1-benzopyran-4-one Morpholin-4-yl at 2-position; methyl at 8-position; piperazinyl-ethoxy at 7-position C₂₁H₂₉N₃O₄ 411.48 g/mol Kinase modulation (structural complexity suggests multi-target potential)

Key Observations

Substituent Position and Activity: LY294002 (PI3K inhibitor) and NU7441 (DNA-PK inhibitor) share a morpholine group at the 2-position of the benzopyranone core but differ in their 8-position substituents (phenyl vs. dibenzothienyl). This highlights the critical role of the 8-position in target selectivity . The hydroxymethyl group in 8-[4-(hydroxymethyl)phenyl]-2-(4-morpholinyl)-4H-1-benzopyran-4-one likely enhances solubility compared to LY294002, which lacks polar groups .

Molecular Weight and Complexity :

  • Increasing molecular weight correlates with structural complexity (e.g., piperazinyl-ethoxy substituent in ’s compound), which may improve binding affinity but reduce bioavailability .

Biological Targets: Morpholine-containing benzopyranones primarily target kinases, but substituent variations dictate specificity. For example, LY294002’s phenyl group optimizes PI3K binding, while NU7441’s dibenzothienyl group favors DNA-PK .

Research Implications

  • Structure-Activity Relationships (SAR) : The 8-position is a key modulator of target specificity. Introducing polar groups (e.g., hydroxymethyl) could balance solubility and potency.
  • Therapeutic Potential: Compounds like LY294002 and NU7441 are research tools for studying kinase-driven pathways in cancer and neurodegeneration. The target compound’s unique substitution pattern may offer novel mechanistic insights.

Biological Activity

8-[2-(Morpholin-4-yl)phenyl]-4H-1-benzopyran-4-one, commonly referred to as LY294002, is a synthetic compound notable for its diverse biological activities, particularly as a phosphatidylinositol 3-kinase (PI3K) inhibitor. Its unique structure, characterized by a benzopyran core linked to a morpholine-substituted phenyl group, contributes to its pharmacological potential.

  • Molecular Formula : C19H17NO3
  • Molecular Weight : 307.3 g/mol
  • CAS Number : 920266-20-2

LY294002 functions primarily as a selective inhibitor of PI3K, which plays a critical role in various cellular processes including growth, proliferation, and survival. The inhibition of PI3K leads to decreased levels of phosphatidylinositol (3,4,5)-trisphosphate (PIP3), thereby affecting downstream signaling pathways such as Akt/mTOR.

1. Anti-inflammatory Effects

Research indicates that LY294002 significantly reduces nitric oxide (NO) production in activated astrocytes. In vitro studies demonstrated that pretreatment with LY294002 decreased nitrite accumulation in culture media and inhibited the expression of inducible nitric oxide synthase (iNOS) mRNA in a dose-dependent manner. This suggests its potential use in treating inflammatory conditions by modulating NO production and iNOS activity .

2. Antimicrobial Activity

LY294002 exhibits notable antimicrobial properties against various bacterial strains. Studies have shown that it can inhibit the growth of gram-positive bacteria, including Staphylococcus aureus and Bacillus subtilis, with varying minimum inhibitory concentration (MIC) values. This antimicrobial activity is attributed to its ability to disrupt critical cellular pathways necessary for bacterial survival .

3. Anticancer Potential

The compound has been investigated for its anticancer effects due to its role in inhibiting PI3K/Akt signaling pathways. In various cancer cell lines, treatment with LY294002 resulted in reduced cell viability and induced apoptosis. For instance, studies have shown that it can enhance the efficacy of other chemotherapeutic agents when used in combination therapy .

Comparative Analysis with Similar Compounds

The following table summarizes the biological activities of LY294002 compared to structurally similar compounds:

Compound NameStructure CharacteristicsUnique FeaturesBiological Activity
LY294002 (this compound) Morpholine group attached to phenyl ringSelective PI3K inhibitorAnti-inflammatory, Antimicrobial
2-(4-Morpholinyl)-8-hydroxyquinoline Hydroxy group on quinolineDifferent pharmacological profilesAntimicrobial
2-(Morpholin-4-yl)-chromone Chromone backbone instead of benzopyranRelated to flavonoidsVaries by substitution
6-(4-Morpholinyl)-benzo[b]thiophene Thiophene ring substituentPotentially different mechanisms of actionAntimicrobial

Case Studies and Research Findings

Several studies have focused on the biological activities of LY294002:

  • Inhibition of NO Production : A study published in Journal of Neurochemistry reported that LY294002 effectively inhibited NO production in cultured murine astrocytes activated by lipopolysaccharide (LPS) and interferon-gamma (IFN). This was linked to decreased iNOS expression and activity .
  • Antimicrobial Efficacy : In vitro tests indicated that LY294002 displayed significant antibacterial activity against MRSA with an MIC value of 0.20 µg/mL, showcasing its potential as an antimicrobial agent .
  • Anticancer Activity : Research highlighted the compound's ability to induce apoptosis in cancer cell lines through the modulation of PI3K/Akt signaling pathways, suggesting its therapeutic potential in oncology .

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